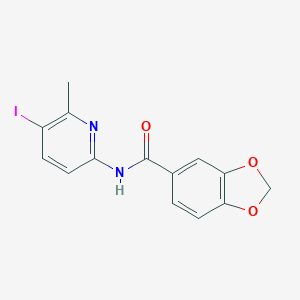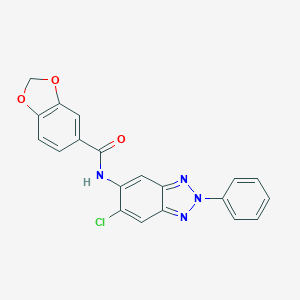![molecular formula C18H19NO3 B244668 Ethyl 4-[(2,4-dimethylbenzoyl)amino]benzoate](/img/structure/B244668.png)
Ethyl 4-[(2,4-dimethylbenzoyl)amino]benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-[(2,4-dimethylbenzoyl)amino]benzoate, also known as EDB, is a synthetic compound that has been widely used in scientific research. It belongs to the class of benzoylphenylurea insecticides and is commonly used as a pesticide in agriculture. However, its use as a research tool has gained significant attention due to its unique properties and potential applications in various fields of study.
作用机制
Ethyl 4-[(2,4-dimethylbenzoyl)amino]benzoate acts by inhibiting the activity of chitin synthase, which is an enzyme that is responsible for the synthesis of chitin, a major component of the insect exoskeleton. By inhibiting chitin synthesis, Ethyl 4-[(2,4-dimethylbenzoyl)amino]benzoate disrupts the growth and development of insects, leading to their death.
Biochemical and Physiological Effects:
Ethyl 4-[(2,4-dimethylbenzoyl)amino]benzoate has been shown to have a significant impact on the biochemical and physiological processes of insects. It has been reported to affect the levels of ecdysteroids, which are hormones that regulate insect growth and development. Ethyl 4-[(2,4-dimethylbenzoyl)amino]benzoate has also been shown to affect the levels of juvenile hormone, which is essential for insect metamorphosis.
实验室实验的优点和局限性
The use of Ethyl 4-[(2,4-dimethylbenzoyl)amino]benzoate in scientific research offers several advantages. It is a highly effective insecticide that can be used at low concentrations, making it a cost-effective option for researchers. Ethyl 4-[(2,4-dimethylbenzoyl)amino]benzoate is also relatively easy to synthesize and purify, making it readily available for use in experiments. However, Ethyl 4-[(2,4-dimethylbenzoyl)amino]benzoate has some limitations, including its potential toxicity to non-target organisms and its limited solubility in water.
未来方向
There are several areas of research where the use of Ethyl 4-[(2,4-dimethylbenzoyl)amino]benzoate could be expanded. One potential application is in the development of new insecticides that are more effective and less toxic to non-target organisms. Ethyl 4-[(2,4-dimethylbenzoyl)amino]benzoate could also be used in the study of other physiological processes in insects, such as the regulation of metabolism and reproduction. Additionally, the use of Ethyl 4-[(2,4-dimethylbenzoyl)amino]benzoate in combination with other insecticides could lead to the development of more effective pest control strategies.
Conclusion:
In conclusion, Ethyl 4-[(2,4-dimethylbenzoyl)amino]benzoate is a synthetic compound that has been widely used in scientific research. Its unique properties and potential applications in various fields of study make it a valuable tool for researchers. The use of Ethyl 4-[(2,4-dimethylbenzoyl)amino]benzoate in scientific research offers several advantages, including its effectiveness and ease of synthesis. However, its potential toxicity to non-target organisms and limited solubility in water are limitations that must be considered. Further research is needed to explore the potential applications of Ethyl 4-[(2,4-dimethylbenzoyl)amino]benzoate in various fields of study and to develop new insecticides that are more effective and less toxic.
合成方法
The synthesis of Ethyl 4-[(2,4-dimethylbenzoyl)amino]benzoate involves the reaction of 2,4-dimethylbenzoyl chloride with 4-aminobenzoic acid ethyl ester in the presence of a base such as sodium hydroxide. The resulting compound is purified through recrystallization to obtain pure Ethyl 4-[(2,4-dimethylbenzoyl)amino]benzoate.
科学研究应用
Ethyl 4-[(2,4-dimethylbenzoyl)amino]benzoate has been extensively used in scientific research as a tool to study insect growth and development. It acts as an insect growth regulator by inhibiting chitin synthesis, which is essential for insect growth and development. Ethyl 4-[(2,4-dimethylbenzoyl)amino]benzoate has been shown to be effective against a wide range of insect pests, including mosquitoes, fruit flies, and cockroaches.
属性
分子式 |
C18H19NO3 |
|---|---|
分子量 |
297.3 g/mol |
IUPAC 名称 |
ethyl 4-[(2,4-dimethylbenzoyl)amino]benzoate |
InChI |
InChI=1S/C18H19NO3/c1-4-22-18(21)14-6-8-15(9-7-14)19-17(20)16-10-5-12(2)11-13(16)3/h5-11H,4H2,1-3H3,(H,19,20) |
InChI 键 |
DLEPXNCVQFXWKT-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)C)C |
规范 SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B244587.png)
![N-[4-(propanoylamino)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B244588.png)

![N-(3-(3-chlorobenzamido)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B244590.png)
![N-[4-(diethylamino)-2-methylphenyl]-5-nitro-2-furamide](/img/structure/B244592.png)
![N-[4-(4-methylpiperidin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B244595.png)
![N-[4-(morpholin-4-ylmethyl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B244596.png)



![N-[6-methyl-2-(1-naphthyl)-2H-1,2,3-benzotriazol-5-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B244600.png)
![2-methyl-N-{3-[(3-methylbutanoyl)amino]phenyl}benzamide](/img/structure/B244604.png)
![N-(3-{[(2-bromo-4,6-dimethylphenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B244605.png)
![N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-4-methoxybenzamide](/img/structure/B244608.png)